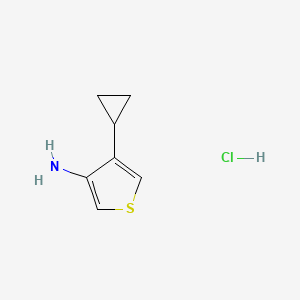![molecular formula C5H7BrN4 B6608889 3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole CAS No. 2866308-66-7](/img/structure/B6608889.png)
3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromo-4-methyl-1H-imidazole with hydrazine hydrate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine hydrate, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as electroluminescent materials for OLED devices.
Wirkmechanismus
The mechanism of action of 3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole is unique due to its specific structure and properties. Similar compounds include other imidazole and triazole derivatives, such as:
4,5-diphenyl-1H-imidazole: Known for its antioxidant activity.
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Studied for its antimicrobial properties.
2-nitroimidazo[2,1-b]thiazine: Known for its antituberculosis activity.
These compounds share some chemical and biological properties but differ in their specific applications and mechanisms of action.
Eigenschaften
IUPAC Name |
3-bromo-4-methyl-5,6-dihydroimidazo[1,2-c]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c1-9-2-3-10-5(9)4(6)7-8-10/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFERSFVGUUCOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C1=C(N=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


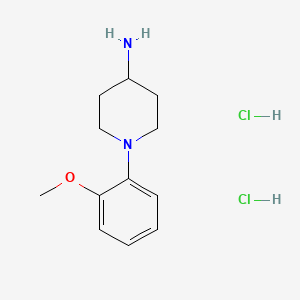
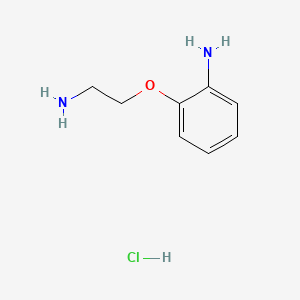
![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)
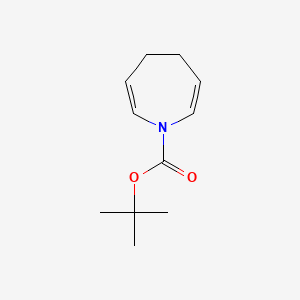
![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)
![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)
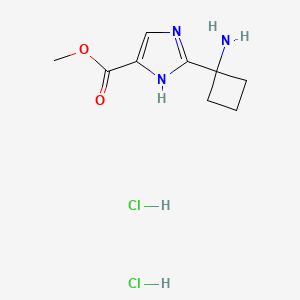
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6608874.png)
![5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride](/img/structure/B6608875.png)

